molecular formula C21H27ClN4O2 B8329552 11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride

11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride

Cat. No.: B8329552
M. Wt: 402.9 g/mol
InChI Key: GQZKNJKEUHUQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27ClN4O2

Molecular Weight

402.9 g/mol

IUPAC Name

11-[4-(diethylamino)butanoyl]-5-methylpyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride

InChI

InChI=1S/C21H26N4O2.ClH/c1-4-24(5-2)15-9-13-19(26)25-17-11-7-6-10-16(17)21(27)23(3)18-12-8-14-22-20(18)25;/h6-8,10-12,14H,4-5,9,13,15H2,1-3H3;1H

InChI Key

GQZKNJKEUHUQNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(=O)N1C2=CC=CC=C2C(=O)N(C3=C1N=CC=C3)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.3 gm of 11-(4-chlorobutyryl)-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one and 1.9 gm of diethylamine were allowed to stand in 70 ml of dimethylformamide for 3 weeks at room temperature. Then the reaction mixture was evaporated in vacuo to dryness, and the residue was recrystallized from isopropanol. The hydrochloride, M.p.: 233°-235° C., was obtained.
Name
11-(4-chlorobutyryl)-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.